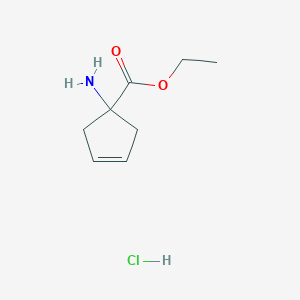

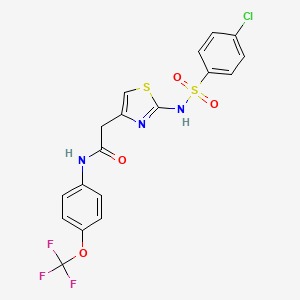

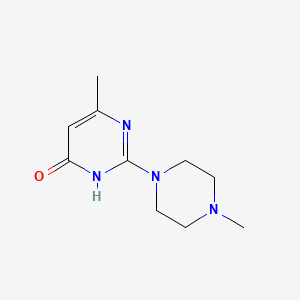

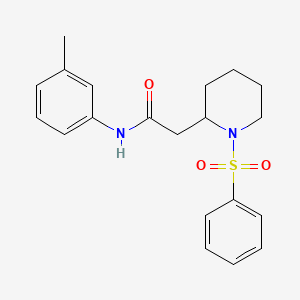

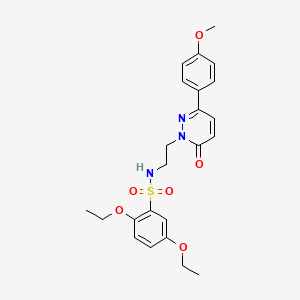

![molecular formula C9H7NO2S2 B2523488 Thieno[2,3-b]pyridine-3-carboxylic acid, 2-(methylthio)- CAS No. 945530-34-7](/img/structure/B2523488.png)

Thieno[2,3-b]pyridine-3-carboxylic acid, 2-(methylthio)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Thieno[2,3-b]pyridine-3-carboxylic acid, 2-(methylthio)-” is a heterocyclic compound . It is also known as 2-(Methylthio)nicotinic acid . The compound has a molecular weight of 169.20 .

Synthesis Analysis

There are several approaches to the synthesis of thieno[2,3-b]pyridine derivatives . One common method involves the use of substituted 2-thioxopyridine-3-carbonitrile or 3-cyanopyridine-2-thiolate as a starting material or key intermediate .Molecular Structure Analysis

The molecular structure of “Thieno[2,3-b]pyridine-3-carboxylic acid, 2-(methylthio)-” includes a thiophene ring fused to a pyridine ring . The thiophene is a 5-membered ring consisting of four carbon atoms and one sulfur atom, while the pyridine is a 6-membered ring consisting of five carbon atoms and one nitrogen center .Chemical Reactions Analysis

Thieno[2,3-b]pyridine derivatives are frequently used in medicinal chemistry due to their ability to form secondary interactions with the biological target of interest . The presence of the heteroatom in the aromatic ring usually leads to attenuated reactivity and increased selectivity in chemical transformations .Physical And Chemical Properties Analysis

The compound “Thieno[2,3-b]pyridine-3-carboxylic acid, 2-(methylthio)-” is a solid with a melting point of 215-217 °C .Scientific Research Applications

- Thieno[2,3-b]pyridine derivatives have shown promise as potential anticancer agents. Researchers have explored their ability to inhibit cancer cell growth and proliferation. These compounds may interfere with critical cellular pathways, making them attractive candidates for further investigation in cancer therapy .

- Dermatophytes cause fungal infections of the skin, hair, and nails. Thieno[2,3-b]pyridines have demonstrated antifungal activity against these pathogens. Their mechanism of action involves disrupting fungal cell membranes or inhibiting essential enzymes, making them relevant for treating dermatophytosis .

- Malaria remains a global health concern. Some thieno[2,3-b]pyridines exhibit antimalarial properties by targeting the parasite’s metabolic pathways or interfering with heme detoxification. These compounds could contribute to the development of new antimalarial drugs .

- Alzheimer’s disease involves the accumulation of amyloid-beta plaques in the brain. Thieno[2,3-b]pyridines have been investigated as potential inhibitors of amyloid-beta aggregation. Their ability to prevent or reduce plaque formation may hold therapeutic value in Alzheimer’s treatment .

- Chronic inflammation contributes to various diseases. Researchers have explored thieno[2,3-b]pyridines as anti-inflammatory agents. These compounds may modulate inflammatory pathways, potentially alleviating conditions such as rheumatoid arthritis or inflammatory bowel disease .

- Thieno[2,3-b]pyridines have been evaluated for their insecticidal effects. They may disrupt neurotransmitter receptors or interfere with insect metabolism, making them relevant for pest control in agriculture or public health programs .

Anticancer Activity

Antidermatophytic Properties

Antimalarial Potential

Anti-Alzheimer’s Effects

Anti-Inflammatory Activity

Insecticidal Properties

These applications highlight the versatility of 2-(Methylthio)thieno[2,3-b]pyridine-3-carboxylic acid and underscore its potential impact in various fields of research. Further studies are needed to fully explore its mechanisms of action and optimize its therapeutic potential . If you need more information or additional applications, feel free to ask! 😊

Mechanism of Action

Target of Action

Thieno[2,3-b]pyridine derivatives, a class to which this compound belongs, have been reported to exhibit pharmacological and biological utility, including anticancer, antidermatophytic, antimalarial, anti-alzheimer’s, antifungal, anti-inflammatory, insecticidal, and antiviral activities . They have also been reported as Pim-1 kinase inhibitors and multidrug resistance modulators .

Mode of Action

Given the reported activities of thieno[2,3-b]pyridine derivatives, it can be inferred that the compound interacts with its targets, possibly through binding to the active sites, leading to modulation of their function .

Biochemical Pathways

Based on the reported biological activities of thieno[2,3-b]pyridine derivatives, it can be inferred that the compound may affect multiple pathways related to cell proliferation, inflammation, and viral replication, among others .

Result of Action

Given the reported biological activities of thieno[2,3-b]pyridine derivatives, it can be inferred that the compound may induce changes at the molecular and cellular levels that result in its observed pharmacological effects .

Safety and Hazards

properties

IUPAC Name |

2-methylsulfanylthieno[2,3-b]pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2S2/c1-13-9-6(8(11)12)5-3-2-4-10-7(5)14-9/h2-4H,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCXVZYUQHUAQNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C2=C(S1)N=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1-Methoxynaphthalen-2-yl)oxymethyl]oxirane](/img/structure/B2523407.png)

![1-({[5-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]thio}acetyl)-4-(2-fluorophenyl)piperazine](/img/structure/B2523409.png)

![N-tert-butyl-2-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetamide](/img/structure/B2523414.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-3,4-dimethyl-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2523416.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(ethylsulfonyl)benzamide hydrochloride](/img/structure/B2523419.png)

![6-chloro-3-(3,3-dimethyl-2-oxobutyl)-3H,4H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B2523421.png)

![2-(4-Fluoroanilino)-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-3-carbonitrile](/img/structure/B2523424.png)

![[3,4,5-Triacetyloxy-6-(4-methylphenoxy)oxan-2-yl]methyl acetate](/img/structure/B2523426.png)